2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c20-23(21,14-10-16-7-2-1-3-8-16)19-15-18(11-4-5-12-18)17-9-6-13-22-17/h1-3,6-9,13,19H,4-5,10-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGVRFGWDKILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide, a sulfonamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a phenyl group, a thiophene moiety, and a cyclopentyl ring, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C19H25NO3S2, with a molecular weight of approximately 379.5 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonamides possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folate synthesis, crucial for bacterial growth and proliferation.
Anticancer Activity
Emerging evidence suggests that compounds with similar structural motifs may exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with cell survival and proliferation . Specifically, this compound's ability to interact with specific protein targets could lead to the inhibition of tumor growth.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various sulfonamide derivatives, including the target compound. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency. The compound exhibited MIC values comparable to standard antibiotics against selected bacterial strains .
- Anticancer Screening : In vitro studies on human cancer cell lines revealed that the compound could inhibit cell proliferation effectively. The IC50 values were determined through MTT assays, demonstrating significant cytotoxicity at nanomolar concentrations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO3S2 |
| Molecular Weight | 379.5 g/mol |
| Antimicrobial Activity (MIC) | 4 - 32 µg/mL (varies by strain) |
| IC50 (Cancer Cell Lines) | 50 - 200 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
